2-Methoxy-3-methylanthracene-9,10-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-9-7-12-13(8-14(9)19-2)16(18)11-6-4-3-5-10(11)15(12)17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJILUWQPXMLLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279691 | |
| Record name | 2-Methoxy-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17241-42-8 | |
| Record name | 2-Methoxy-3-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-3-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301279691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methoxy 3 Methylanthracene 9,10 Dione and Its Analogs
Established Retrosynthetic Strategies for Anthracene-9,10-diones
Traditional methods for constructing the tricyclic anthraquinone (B42736) framework have been well-established for decades. These strategies, while foundational, often require stoichiometric reagents and harsh conditions, but remain relevant in many synthetic applications. colab.wsroyalsocietypublishing.org
One of the most fundamental approaches to the anthraquinone skeleton is the intramolecular cyclization of a suitably substituted o-aroylbenzoic acid. This acid-catalyzed condensation reaction, a type of intramolecular Friedel-Crafts acylation, forges the final ring of the tricyclic system. royalsocietypublishing.orgchemistrysteps.com The general process involves the reaction of an o-benzoylbenzoic acid derivative in the presence of a strong acid, such as concentrated sulfuric acid or oleum, which promotes the electrophilic attack of the carbonyl carbon onto the adjacent aromatic ring, followed by dehydration to yield the fully aromatic anthraquinone. royalsocietypublishing.org
For example, a related synthesis of 1,3-dihydroxyanthracene-9,10-dione involves the condensation of benzoic acid and 3,5-dihydroxybenzoic acid in concentrated sulfuric acid at elevated temperatures. mdpi.com This reaction proceeds via the formation of an intermediate benzoylbenzoic acid which then undergoes intramolecular cyclization. mdpi.com While this method is powerful, its primary limitation lies in the potential for the formation of regioisomers, particularly when using substituted starting materials. The strongly deactivating nature of the resulting ketone group on the anthraquinone product typically prevents polyacylation. chemistrysteps.com
Recent studies have also explored variations of this cyclization. For instance, the reaction of (ortho-acetalaryl)arylmethanols with various phosphines under acidic conditions was found to lead to cyclization via a Friedel-Crafts mechanism, though in this specific case, the expected final dehydration step to full aromaticity did not occur, yielding 9,10-dihydroanthrol derivatives instead. nih.gov
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a quintessential method for attaching substituents to an aromatic ring and is widely used for building the anthraquinone framework. wikipedia.org The most common application is a two-step process starting with the Friedel-Crafts acylation of an aromatic or substituted aromatic compound with phthalic anhydride (B1165640). royalsocietypublishing.org This initial reaction, typically catalyzed by a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), forms an o-benzoylbenzoic acid intermediate. royalsocietypublishing.orgtutorchase.com
The subsequent step is an intramolecular cyclization of this intermediate, driven by strong acid, as described in the previous section. royalsocietypublishing.org The conditions for the initial acylation are crucial; for example, reactions of isopropyl-substituted benzenes with phthalic anhydride in the presence of AlCl₃ have been shown to sometimes result in mixtures of anthraquinones due to migration or loss of the isopropyl groups. royalsocietypublishing.org
The key electrophile in the acylation step is the acylium ion, which is generated when the Lewis acid catalyst coordinates to the anhydride, making it more reactive. tutorchase.comsigmaaldrich.com Unlike Friedel-Crafts alkylation, the acylation reaction benefits from the deactivating effect of the introduced ketone group, which prevents over-acylation of the product. chemistrysteps.com
Table 1: Representative Friedel-Crafts Acylation for Anthraquinone Synthesis
| Aromatic Substrate | Acylating Agent | Catalyst | Conditions | Product | Ref |
|---|---|---|---|---|---|
| Isopropyl-substituted benzenes | Phthalic anhydride | AlCl₃ (2.1 equiv.) | Dichloromethane (B109758), 42°C, 30 min | Mixture of isopropyl-anthraquinones | royalsocietypublishing.org |
| Benzene (B151609) | Phthalic anhydride | AlCl₃ | Not specified | 2-Benzoylbenzoic acid | royalsocietypublishing.org |
The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful and convergent route to the anthraquinone core, allowing for the rapid construction of molecular complexity. nih.gov This strategy typically involves the reaction of a dienophile, such as a 1,4-naphthoquinone, with a suitable diene to form a hydroanthraquinone intermediate. nih.govrsc.org This intermediate is then subjected to an oxidative aromatization step to yield the final anthraquinone product. nih.gov
This approach is highly versatile, as a wide range of substituted dienes and dienophiles can be employed, providing access to a diverse library of functionalized anthraquinones. nih.gov The reaction conditions are often mild, typically requiring heating the reactants in an appropriate solvent like dichloromethane. nih.gov The regioselectivity of the cycloaddition can be controlled by the substituents on both the diene and the dienophile. nih.gov
Following the cycloaddition, the resulting hydroanthraquinone must be aromatized. This is commonly achieved through oxidation. One method involves treatment with cerium ammonium (B1175870) nitrate (B79036) (CAN) to furnish the anthraquinone. nih.gov Another approach uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate elimination and subsequent enolization to aromatize the system. nih.gov The Diels-Alder approach is particularly valuable for synthesizing natural products containing the hydroanthraquinone moiety. nih.gov
Contemporary Catalytic Routes for Selective Functionalization
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency, atom economy, and selectivity. nih.gov These methods provide powerful alternatives to classical syntheses, often proceeding under milder conditions with greater functional group tolerance.
A highly efficient and atom-economical method for synthesizing polysubstituted anthraquinones is the iridium-catalyzed [2+2+2] cycloaddition. mdpi.comresearchgate.net This reaction involves the cyclization of a 1,2-bis(propiolyl)benzene derivative with a variety of terminal or internal alkynes. mdpi.com The process is catalyzed by an iridium complex, such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), in combination with a phosphine (B1218219) ligand like bis(diphenylphosphino)ethane (dppe). mdpi.comresearchgate.net
This methodology has been shown to produce a broad range of anthraquinones in moderate to excellent yields (42% to 93%). mdpi.comresearchgate.net The choice of solvent can be critical; reactions with terminal alkynes are often performed in toluene (B28343), while internal alkynes react more efficiently in dichloromethane (DCM). researchgate.net The iridium-catalyzed cycloaddition represents a significant advance, allowing for the construction of the complex anthraquinone core in a single, well-defined step from relatively simple precursors. mdpi.com Similar iridium-catalyzed [2+2+2] cycloadditions have been successfully applied to synthesize other complex aromatic systems, such as pyridines and 2-pyridones, by using nitriles or isocyanates as the third component instead of an alkyne. acs.orgnih.govacs.org
Table 2: Iridium-Catalyzed [2+2+2] Cycloaddition for Anthraquinone Synthesis
| Diyne Substrate | Alkyne Partner | Catalyst System | Solvent | Yield | Ref |
|---|---|---|---|---|---|
| 1,2-Bis(propiolyl)benzene deriv. | Various terminal alkynes | [Ir(cod)Cl]₂ / dppe | Toluene | 42-93% | mdpi.comresearchgate.net |
Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application to anthraquinone synthesis is no exception. nih.gov Researchers have developed several elegant palladium-catalyzed strategies to construct the anthraquinone ring system. thieme.denih.gov
One notable approach is a one-pot relay process that combines an intermolecular direct acylation with an intramolecular Friedel-Crafts acylation. thieme.denih.gov In this method, a palladium(II) catalyst promotes the acylation of a starting material like methyl 2-iodobenzoate (B1229623) with a benzaldehyde (B42025) derivative, followed by an in-situ cyclization to form the anthraquinone. nih.gov This dual acylation protocol is efficient, avoids the use of toxic carbon monoxide gas, and utilizes readily available aldehydes. thieme.de
Another powerful palladium-catalyzed transformation involves a sequence of reactions to build complex anthraquinone structures. For example, a brominated quinone can be aromatized to an anthracene (B1667546), which is then oxidized to an anthraquinone. nih.gov This anthraquinone can then undergo a palladium-catalyzed stannylation to create a stannylated anthraquinone intermediate. nih.gov This intermediate is a versatile building block for subsequent palladium-catalyzed cross-coupling reactions, such as couplings with bromo-substituted quinones, to access complex dimeric structures. nih.gov These advanced catalytic methods highlight the power of palladium to facilitate bond formations that are challenging to achieve through traditional means. nih.govumich.edu
Green Chemistry Principles in Synthesis (e.g., Alum-catalyzed one-pot reactions in aqueous media)
The principles of green chemistry are increasingly being applied to the synthesis of anthraquinone derivatives to minimize environmental impact. A notable advancement is the use of alum (KAl(SO₄)₂·12H₂O) as an inexpensive, non-toxic, and readily available catalyst for the one-pot synthesis of these compounds. tandfonline.comtandfonline.comresearchgate.net This method employs water as a solvent at ambient temperature, offering a significant environmental advantage over conventional organic solvents. researchgate.netepa.gov
The reaction typically involves the condensation of phthalic anhydride with a substituted benzene to yield the corresponding anthraquinone derivative. tandfonline.comepa.gov This alum-catalyzed procedure is notable for its mild conditions, simple work-up, and significantly faster reaction times, often ranging from 60 to 120 minutes. researchgate.netepa.gov Yields for various anthraquinone derivatives produced via this method are reported to be good to excellent, generally falling between 70% and 96%. tandfonline.comresearchgate.netepa.gov
The choice of solvent is critical for the efficiency of this reaction. While several solvents have been tested, water has been identified as the optimal medium in terms of both reaction time and product yield. researchgate.netepa.gov For instance, the synthesis of 2-methylanthraquinone (B1664562) from phthalic anhydride and toluene using 25 mol% of alum catalyst in water proceeds rapidly at room temperature, resulting in a 92% yield. tandfonline.com The high solubility of alum in water contributes to its effectiveness as a catalyst in this system. tandfonline.com This methodology represents a substantial improvement over traditional methods that often require harsh reagents like fuming sulfuric acid. researchgate.net
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| Water | 70 | 92 |
| Ethanol (B145695) | 150 | 65 |
| Methanol (B129727) | 180 | 58 |
| Acetonitrile (B52724) | 120 | 70 |
| Dichloromethane | 240 | 45 |
| No Solvent | 360 | 30 |
| Substituted Benzene | Product | Time (min) | Yield (%) |
|---|---|---|---|
| Toluene | 2-Methylanthraquinone | 70 | 92 |
| Ethyl Benzene | 2-Ethylanthraquinone | 75 | 94 |
| Anisole | 2-Methoxyanthraquinone | 60 | 96 |
| m-Xylene | 2,4-Dimethylanthraquinone | 80 | 90 |
| o-Xylene | 2,3-Dimethylanthraquinone | 85 | 88 |
Regioselective Synthesis of Methoxy- and Methyl-Substituted Anthraquinones
The regioselective synthesis of anthraquinones with specific substitution patterns, such as 2-methoxy-3-methylanthracene-9,10-dione, is a significant chemical challenge. The primary method for constructing the anthraquinone skeleton is the Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.orglibretexts.orgresearchgate.net
When synthesizing a disubstituted anthraquinone like this compound, the starting materials would typically be phthalic anhydride and 2-methylanisole (B146520) (3-methoxytoluene). However, the directing effects of the substituents on the benzene ring complicate the regioselectivity. Both the methyl group (-CH₃) and the methoxy (B1213986) group (-OCH₃) are ortho-, para-directing activators for electrophilic aromatic substitution. This leads to a potential mixture of isomers, making the isolation of the desired 2,3-substituted product difficult.
Control over regioselectivity in Friedel-Crafts reactions can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. rsc.orgresearchgate.net The steric hindrance of the catalyst or the reactants can play a crucial role in determining the position of the incoming electrophile. rsc.org For example, in some intramolecular Friedel-Crafts alkylations, steric hindrance of a seleniranium intermediate was found to control the regioselectivity of the cyclization. rsc.org While Friedel-Crafts acylation is less prone to carbocation rearrangements than alkylation, achieving high regioselectivity with polysubstituted aromatic compounds remains a key area of research. libretexts.org The synthesis of 2-methylanthraquinone (MAQ) has been achieved using an AlCl₃-mediated Friedel-Crafts reaction, highlighting the utility of this approach for preparing substituted anthraquinones. researchgate.net Achieving the specific 2-methoxy-3-methyl substitution pattern requires careful optimization of these reaction conditions to favor acylation at the position para to the methoxy group and ortho to the methyl group, followed by ring closure.
Synthetic Approaches to this compound Derivatives with Varied Alkyl and Alkoxy Substitutions
The synthesis of derivatives of this compound with different alkyl and alkoxy groups often involves multi-step sequences starting from a pre-formed anthraquinone core. A common strategy is to begin with a dihydroxyanthracene precursor, which allows for selective functionalization of the hydroxyl groups.
For instance, a general approach could involve the synthesis of 1,3-dihydroxyanthracene-9,10-dione, which can be prepared via the condensation of benzoic acid and 3,5-dihydroxybenzoic acid. mdpi.com This dihydroxyanthraquinone can then be selectively alkylated or alkoxylated. A reaction with prenylbromide in the presence of a base like potassium carbonate (K₂CO₃) in acetone (B3395972) has been used to synthesize 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione, demonstrating the introduction of a more complex alkoxy group. mdpi.com This O-alkylation occurs in high yield and showcases a method for varying the alkoxy substituent.
| Starting Material | Reagents | Product Type | Example Product | Reference |
|---|---|---|---|---|
| 1,3-Dihydroxyanthracene-9,10-dione | Prenylbromide, K₂CO₃, Acetone | O-Alkoxylation | 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione | mdpi.com |
| 1,3-Dihydroxyanthracene-9,10-dione | Prenylbromide, Sodium Methoxide (B1231860) | C-Alkylation | 1,3-Dihydroxy-4-(methylbut-2-enyl)anthracene-9,10-dione | mdpi.com |
| Phthalic Anhydride, Anisole | Alum, Water | Friedel-Crafts Acylation | 2-Methoxyanthraquinone | tandfonline.com |
Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 Methylanthracene 9,10 Dione
Structure-Reactivity Relationships within the Anthracene-9,10-dione Framework
The reactivity of anthraquinone (B42736) derivatives is governed by the interplay between their rigid geometry and the electronic nature of their constituent functional groups. numberanalytics.com
The anthracene-9,10-dione core is characterized by a rigid, planar, and polycyclic aromatic structure. nih.gov This planarity is a significant factor in its chemical reactivity, influencing how the molecule interacts with other chemical species. For instance, the flat structure facilitates processes like DNA intercalation, where the molecule inserts itself between the base pairs of DNA. nih.gov This geometric feature can, however, also contribute to lower water solubility, which may impact its activity in certain chemical environments. nih.gov The rigid plane of the molecule dictates the accessibility of its functional groups to incoming reagents, playing a role in the stereochemistry and regioselectivity of its reactions.
The chemical reactivity of the 2-Methoxy-3-methylanthracene-9,10-dione molecule is heavily influenced by the electronic properties of its substituents. The parent anthraquinone nucleus possesses a fully conjugated cyclic dione (B5365651) structure. numberanalytics.com
Carbonyl Groups: The two electron-withdrawing carbonyl groups at positions 9 and 10 are the primary sites of reactivity in many reactions. They deactivate the aromatic rings towards electrophilic substitution but are themselves susceptible to nucleophilic attack and, most notably, to reduction. numberanalytics.com
Methoxy (B1213986) and Methyl Groups: The methoxy (-OCH3) and methyl (-CH3) groups at the 2 and 3 positions, respectively, are both electron-donating groups. Electron-donating substituents on the anthraquinone framework generally increase the electron density of the aromatic system. nih.gov This increased electron density can facilitate electrophilic substitution reactions on the substituted ring and influences the redox potential of the quinone system. nih.govacs.org Specifically, electron-donating groups can make the molecule easier to oxidize. nih.gov Studies on various anthraquinone derivatives have shown that the position and nature of such substituents significantly impact the molecule's electronic properties and subsequent reactivity. numberanalytics.comnih.gov For instance, the presence of electron-donating groups can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn alters the redox behavior. nih.gov
The interplay of these groups is summarized in the table below:
| Functional Group | Position | Electronic Effect | Impact on Reactivity |
| Carbonyl | 9, 10 | Electron-withdrawing | Deactivates rings to electrophilic attack; site for reduction. |
| Methoxy | 2 | Electron-donating | Activates the substituted ring; modifies redox potential. |
| Methyl | 3 | Electron-donating | Activates the substituted ring; modifies redox potential. |
Functional Group Transformations and Derivatization Reactions
The anthraquinone core and its substituents can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
The functionalization of the anthraquinone core through the formation of new carbon-carbon bonds is a key method for creating new derivatives. While the electron-withdrawing nature of the carbonyl groups makes classical electrophilic alkylation (like Friedel-Crafts) challenging on the unsubstituted anthraquinone, the presence of activating groups like methoxy and methyl on one of the rings in this compound would direct further substitution to that ring.
More versatile methods for functionalization involve transition-metal-catalyzed cross-coupling reactions. thieme-connect.com These methods typically require the presence of a suitable leaving group, such as a halogen or a tosyloxy group, on the anthraquinone skeleton. thieme-connect.com These leaving groups can then be reacted with organometallic reagents to introduce new alkyl or aryl substituents. organic-chemistry.orgrsc.org
Commonly employed cross-coupling reactions for the arylation of aryl halides include:
Suzuki Coupling: Utilizes organoboron compounds.
Heck Coupling: Involves the reaction of an unsaturated halide with an alkene. thieme-connect.com
Sonogashira Coupling: Couples terminal alkynes with aryl or vinyl halides. thieme-connect.com
Iron-catalyzed cross-coupling: Can be used for the reaction of alkyl halides with aryl Grignard reagents. organic-chemistry.org
The methoxy group on the this compound is a site for potential chemical modification. A common reaction is oxidative demethylation, which can convert the methoxy group into a hydroxyl group, as has been observed in the aerial oxidation of 2,6-dimethoxyanthrone. rsc.org
Once a hydroxyl group is present, either through synthesis or demethylation, it can be further derivatized. For example, hydroxylated anthraquinones can react with alkyl halides (like prenyl bromide) or acyl chlorides to form ethers and esters, respectively. mdpi.com These reactions typically proceed via nucleophilic substitution, where the oxygen of the hydroxyl group acts as the nucleophile.
| Reactant | Resulting Functional Group | Reaction Type |
| Alkyl Halide | Ether | Williamson Ether Synthesis |
| Acyl Chloride | Ester | Acylation |
The redox chemistry of the anthraquinone core is a defining feature of this class of compounds.
Reduction: The quinone system undergoes reversible two-electron reduction to form the corresponding hydroquinone (B1673460) (an anthrahydroquinone). numberanalytics.com This process is often electrochemically reversible and is central to the function of anthraquinones in applications like redox flow batteries and as catalysts in processes like paper pulping. acs.orgwikipedia.org The reduction potential is sensitive to the nature and position of substituents on the aromatic rings. acs.org Electron-donating groups, such as the methoxy and methyl groups in this compound, tend to lower the reduction potential (making reduction more difficult) compared to the unsubstituted anthraquinone. acs.orgnih.gov Further reduction can lead to the formation of anthrones. wikipedia.org
Oxidation: While the anthraquinone core is relatively stable to oxidation, the substituents can undergo oxidative reactions. As mentioned, the methoxy group can be oxidatively demethylated. rsc.org The anthracene (B1667546) nucleus itself can be formed by the oxidation of anthracene, often using oxidants like chromium(VI). wikipedia.org Furthermore, solutions of some substituted anthracenes can undergo photo-oxidation to yield the corresponding anthraquinone. rsc.org The presence of electron-donating groups can also facilitate oxidation reactions at the substituent itself or on the aromatic ring. nih.gov
Carbon-Carbon Bond Forming Reactions
The structural modification of the anthraquinone scaffold is crucial for the development of new materials and biologically active compounds. Carbon-carbon bond-forming reactions provide a powerful toolkit for achieving such modifications.
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. illinois.edu This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a base. illinois.edugoogle.com The reaction is known for its mild conditions, high tolerance for various functional groups, and the relatively low toxicity of the boron-containing reagents. orientjchem.org
While specific studies detailing the Suzuki-Miyaura reaction on this compound for the introduction of a methyl group are not extensively documented in the reviewed literature, the general principles of this reaction are applicable to anthraquinone systems. For instance, brominated anthraquinones can be effectively coupled with a variety of arylboronic acids using palladium catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂. mdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. google.com
The presence of a methoxy group on the aromatic ring can influence the efficiency of the Suzuki-Miyaura reaction. Electron-donating groups, such as methoxy, can affect the electronic properties of the substrate and the palladium catalyst, potentially impacting the reaction yield. sphinxsai.com In some cases, the oxygen atom of a methoxy group can act as a ligand, coordinating to the palladium center and influencing the geometry of the transition state complex. researchgate.net The steric hindrance of substituents on the anthraquinone ring also plays a significant role in the feasibility and outcome of the coupling reaction. researchgate.net
Table 1: General Conditions for Suzuki-Miyaura Cross-Coupling Reactions
| Component | Example | Role |
| Substrate | Aryl or Vinyl Halide/Triflate | Electrophilic partner |
| Reagent | Organoboron (Boronic acid/ester) | Nucleophilic partner |
| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Facilitates the reaction |
| Base | Na₂CO₃, K₂CO₃, etc. | Activates the organoboron reagent |
| Solvent | Toluene (B28343), Dioxane, Water | Provides the reaction medium |
This table represents a generalized set of conditions for Suzuki-Miyaura reactions and is not specific to this compound.
Radical cyclization reactions offer a powerful strategy for the construction of cyclic structures, and they have been employed in the synthesis of complex natural products containing the anthraquinone core. researchgate.net These reactions proceed through radical intermediates and are often characterized by their high efficiency and selectivity in forming five- and six-membered rings. gsu.edu The general mechanism involves three main steps: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the cyclized radical. gsu.edu
In the context of anthraquinone derivatives, radical cyclization can be a key step in building additional ring systems onto the fundamental tricyclic structure. mdpi.comnih.gov For example, a tandem radical cyclization of a (Z,Z)-1,4-bis(2-iodostyryl)benzene derivative has been reported as a method for synthesizing dibenzo[a,h]anthracene derivatives. nih.gov While specific applications of radical cyclization for the structural elaboration of this compound are not detailed in the available literature, the principles of this methodology suggest its potential for creating more complex, polycyclic architectures based on this scaffold. The reaction conditions for radical cyclizations are generally mild, making them compatible with a variety of functional groups that might be present on the anthraquinone ring. gsu.edu
Electrochemical Behavior and Redox Properties of this compound and its Analogs
The electrochemical properties of anthraquinones are of significant interest due to their role as redox-active species in various applications. oclc.org The core anthraquinone structure can undergo reversible two-electron reduction, first to a radical anion and then to a dianion. nih.gov The redox potential at which these electron transfers occur is highly sensitive to the nature and position of substituents on the aromatic rings. oclc.org
Cyclic voltammetry is a key technique used to study the redox behavior of these compounds. oclc.org Studies on various substituted anthraquinones provide insight into the expected behavior of this compound. The presence of electron-donating groups, such as methoxy and methyl groups, generally makes the reduction of the anthraquinone core more difficult, resulting in more negative redox potentials compared to the unsubstituted parent compound. oclc.org For example, replacing the hydroxyl groups in dihydroxyanthraquinone derivatives with methoxy groups leads to a shift in the reduction peaks to more negative potentials. oclc.org This is attributed to the electron-donating nature of the methoxy group, which increases the electron density on the quinone system.
Conversely, electron-withdrawing groups would be expected to make the reduction easier, shifting the redox potentials to less negative values. The position of the substituents also plays a crucial role; for instance, the redox potentials of 2-substituted anthraquinones have been observed to be systematically higher (less negative) than their 1-substituted counterparts. nih.gov
Table 2: Redox Potentials of Selected Anthraquinone Derivatives
| Compound | First Reduction Potential (V vs. reference) | Second Reduction Potential (V vs. reference) | Reference Electrode |
| 1,4-Dihydroxyanthraquinone | Data not specified | Data not specified | Not specified |
| 1,4-Dimethoxyanthraquinone | More negative than dihydroxy analog | More negative than dihydroxy analog | Not specified |
| Unsubstituted Anthraquinone | -1.32 | Data not specified | Fc⁺/Fc |
| Diphenyl amine-substituted anthraquinone | More negative by ~100 mV than unsubstituted | Data not specified | Fc⁺/Fc |
This table illustrates the general trends in redox potentials for substituted anthraquinones based on available data for analogs. The specific values for this compound are not provided in the search results.
The electrochemical behavior of this compound is therefore predicted to show two reversible or quasi-reversible reduction waves. The presence of both a methoxy and a methyl group, both being electron-donating, would likely result in reduction potentials that are more negative than that of unsubstituted anthraquinone.
Structural Diversity and Research on 2 Methoxy 3 Methylanthracene 9,10 Dione Analogs
Exploration of Naturally Occurring Anthraquinones with Methoxy (B1213986) and Methyl Groups
Nature provides a vast library of anthraquinone (B42736) derivatives, many of which feature the characteristic methoxy and methyl substitutions seen in 2-methoxy-3-methylanthracene-9,10-dione. These natural products are found in various plant species and microorganisms.
Hydroxylation is a common modification in natural anthraquinones, leading to a range of mono-, di-, and tri-hydroxylated derivatives of methoxy-methylanthraquinones. These compounds have been isolated from various natural sources. For instance, 8-Hydroxy-1-methoxy-3-methylanthraquinone is a known anthraquinone. researchgate.net An example of a dihydroxylated analog is 1,8-Dihydroxy-3-methyl-6-methoxyanthraquinone, also known as physcion, which has been identified in extracts of Senna reticulata wood. tandfonline.com Another dihydroxylated compound, 1,3-dihydroxy-2-methyl anthraquinone (rubiadin), is primarily sourced from Rubia cordifolia. nih.gov Trihydroxylated derivatives are also prevalent. For example, 1,3,6-trihydroxy-8-methylanthraquinone (B100883) has been reported in Rheum palmatum and Streptomyces. uni-freiburg.de Additionally, 1,4,7-trihydroxy-2-methoxy-6-methylanthracene-9,10-dione is another example of a trihydroxylated analog. researchgate.net The presence and position of hydroxyl groups significantly influence the physicochemical properties of these molecules.
Table 1: Examples of Naturally Occurring Hydroxylated Methoxy-methylanthraquinones
| Compound Name | Number of Hydroxyl Groups | Natural Source(s) |
|---|---|---|
| 8-Hydroxy-1-methoxy-3-methylanthraquinone | Mono-hydroxylated | Senna obtusifolia researchgate.net |
| 1,8-Dihydroxy-3-methyl-6-methoxyanthraquinone (Physcion) | Di-hydroxylated | Senna reticulata tandfonline.com |
| 1,3-Dihydroxy-2-methyl anthraquinone (Rubiadin) | Di-hydroxylated | Rubia cordifolia nih.gov |
| 1,3,6-Trihydroxy-8-methylanthraquinone | Tri-hydroxylated | Rheum palmatum, Streptomyces uni-freiburg.de |
| 1,4,7-Trihydroxy-2-methoxy-6-methylanthracene-9,10-dione | Tri-hydroxylated | Not specified researchgate.net |
Glycosylation, the attachment of sugar moieties, is another key structural modification in natural anthraquinones, often enhancing their water solubility. tandfonline.com These glycosylated derivatives are found in a variety of plants. A notable example is Rubiadin-1-methyl ether-3-O-β-primeveroside, which has been isolated from Pentas lanceolata. researchgate.netnih.gov This compound features a primeverose sugar attached to the anthraquinone core. Another related compound is rubiadinprimeveroside, which has been reported in Rubia wallichiana and Ophiorrhiza hayatana. nih.gov The sugar component in these derivatives is typically linked through an O-glycosidic bond to one of the hydroxyl groups of the anthraquinone aglycone. The structural diversity of these glycosides is further increased by the variety of sugar units that can be attached.
Design and Synthesis of Novel Synthetic Analogs
Inspired by the structural diversity of natural anthraquinones, researchers have designed and synthesized novel analogs with modified structures. These synthetic efforts aim to explore new chemical space and investigate the impact of structural changes on the properties of the parent compound.
A significant area of synthetic exploration involves the modification of the anthraquinone ring system itself, such as the introduction of heteroatoms like sulfur. General methods for the synthesis of anthrathiophenediones have been developed through the cyclocondensation of acetylenic derivatives of anthraquinone with sodium sulfide. nih.gov This approach allows for the creation of angularly fused anthrathiophenediones. nih.gov These sulfur-containing analogs represent a class of heterocyclic quinoid compounds with distinct electronic and structural properties compared to their carbocyclic counterparts.
Acetylation and other forms of esterification provide another avenue for creating novel anthraquinone analogs. These reactions typically target the hydroxyl groups of the anthraquinone core. For example, the synthesis of 1-hydroxy-3-acetoxymethyl-8-acetyl-anthraquinone has been reported, involving the treatment of aloe-emodin (B1665711) with boric acid and acetic anhydride (B1165640). This process results in the acetylation of both a hydroxyl group and the aromatic ring. Other esterified derivatives, such as those with a methoxycarbonyl group, have also been synthesized, further expanding the range of available analogs.
Structure-Property Relationships in Methoxy-methylanthraquinones (excluding biological activity properties)
The relationship between the chemical structure of methoxy-methylanthraquinones and their physicochemical properties is a key area of research. Modifications to the number and position of substituents, such as hydroxyl and methoxy groups, can significantly impact properties like melting point, solubility, and electrochemical behavior.
For instance, the melting point of anthraquinones is influenced by their substitution pattern. The parent compound, anthraquinone, has a melting point of 286 °C. In comparison, the introduction of methyl and hydroxyl groups can alter this value. 2-Methylanthraquinone (B1664562) has a melting point of 177 °C. The presence of hydroxyl groups tends to increase the melting point due to the potential for intermolecular hydrogen bonding. For example, 1,3,8-Trihydroxyanthraquinone melts at 283 °C. tandfonline.com
Solubility is another critical property that is highly dependent on structure. Anthraquinone itself is insoluble in water but soluble in solvents like concentrated sulfuric acid and acetone (B3395972). A study on 2-substituted anthraquinones revealed that their solubility in chloroform (B151607) and carbon tetrachloride is influenced by the nature of the substituent. Generally, increasing the polarity of the molecule through the addition of hydroxyl groups can affect its solubility in polar solvents. For example, 1,3,8-Trihydroxyanthraquinone is soluble in ethanol (B145695) and chloroform. tandfonline.com
The electrochemical properties of anthraquinones are also tied to their structure. The first half-wave reduction potentials of a series of 2-methyl-substituted anthraquinone derivatives were found to be in the range of -0.52 to -0.56 V at pH 7.0. This indicates their capacity to undergo reduction, a property that is central to their chemistry.
Table 2: Physicochemical Properties of Selected Anthraquinone Derivatives
| Compound Name | Molecular Formula | Melting Point (°C) | Solubility |
|---|---|---|---|
| Anthraquinone | C₁₄H₈O₂ | 286 | Insoluble in water; soluble in acetone and concentrated sulfuric acid |
| 2-Methylanthraquinone | C₁₅H₁₀O₂ | 177 | Not specified |
| 1,3-Dihydroxyanthraquinone (Xanthopurpurin) | C₁₄H₈O₄ | 270-273 | Insoluble in hexane; soluble in chloroform |
| 1,3,8-Trihydroxyanthraquinone | C₁₄H₈O₅ | 283 tandfonline.com | Soluble in ethanol and chloroform; insoluble in n-hexane tandfonline.com |
Advanced Spectroscopic Analysis and Characterization of 2 Methoxy 3 Methylanthracene 9,10 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of individual nuclei within a molecule. For 2-Methoxy-3-methylanthracene-9,10-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the number and types of protons and carbons present in the molecule, as well as their immediate electronic surroundings.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the anthraquinone (B42736) core, the methoxy (B1213986) group protons, and the methyl group protons. Protons on the unsubstituted ring (positions 5, 6, 7, and 8) will typically appear in the aromatic region (δ 7.0-9.0 ppm). libretexts.org The proton at position 1 and the proton at position 4 will also resonate in this region, with their exact chemical shifts influenced by the neighboring methoxy and methyl substituents. The methoxy group protons will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, while the methyl group protons will also appear as a singlet, but at a higher field (around δ 2.0-2.5 ppm). libretexts.org
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The two carbonyl carbons (C-9 and C-10) of the quinone structure are the most deshielded and will appear at the lowest field (δ 180-190 ppm). The aromatic carbons will resonate in the δ 110-150 ppm range. The carbon of the methoxy group is typically found around δ 55-65 ppm, and the methyl carbon will be observed at the highest field, around δ 15-25 ppm. researchgate.netdocbrown.info The specific chemical shifts are influenced by the substitution pattern on the aromatic rings.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~ 8.1 - 8.3 | ~ 126 - 128 |
| 2-OCH₃ | ~ 3.9 - 4.1 (s, 3H) | ~ 56 - 60 |
| 3-CH₃ | ~ 2.3 - 2.5 (s, 3H) | ~ 18 - 22 |
| 4 | ~ 7.9 - 8.1 | ~ 133 - 135 |
| 5, 8 | ~ 8.2 - 8.4 (m, 2H) | ~ 127 - 129 |
| 6, 7 | ~ 7.7 - 7.9 (m, 2H) | ~ 134 - 136 |
| 9-C=O | - | ~ 182 - 184 |
| 10-C=O | - | ~ 183 - 185 |
| Other Aromatic C | - | ~ 115 - 145 |
Note: These are predicted values based on known data for similar anthraquinone structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. organicchemistrydata.org For this compound, COSY would show correlations between the adjacent aromatic protons on the unsubstituted ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu This is instrumental in definitively assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the singlet at ~3.9 ppm would show a cross-peak with the carbon signal at ~58 ppm, confirming the OCH₃ group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. In this case, a NOESY experiment could show a correlation between the methoxy protons and the proton at C-1, confirming their spatial proximity.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₂O₃), the expected exact mass can be calculated. HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass, thus confirming the molecular formula. semanticscholar.org
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ (C₁₆H₁₃O₃⁺) | 253.0865 |
| [M+Na]⁺ (C₁₆H₁₂O₃Na⁺) | 275.0684 |
| [M+K]⁺ (C₁₆H₁₂O₃K⁺) | 291.0423 |
| [M-H]⁻ (C₁₆H₁₁O₃⁻) | 251.0708 |
UHPLC-MS is a hybrid technique that combines the powerful separation capabilities of ultra-high performance liquid chromatography with the sensitive detection and identification power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, such as extracts from natural products or reaction mixtures. semanticscholar.orgrsc.orgnih.gov In the context of this compound, UHPLC-MS can be used to:
Separate the target compound from impurities and by-products.
Provide retention time data for the compound, which is a characteristic physical property.
Generate mass spectra for the eluting components, allowing for their identification.
The use of a photodiode array (PDA) detector in conjunction with UHPLC-MS can provide UV-Vis spectra of the separated components, which can further aid in the identification of anthraquinone derivatives due to their characteristic chromophores. nih.gov
Molecular networking is a modern bioinformatic approach used to visualize and annotate the chemical space within a complex sample analyzed by tandem mass spectrometry (MS/MS). nih.govscienceopen.com It groups molecules with similar fragmentation patterns, which often correspond to structurally related compounds. In the analysis of a sample containing this compound, molecular networking could be employed to:
Identify other related anthraquinone derivatives present in the sample, even at low concentrations.
Suggest the structures of unknown compounds based on their spectral similarity to known compounds like the target molecule.
Provide insights into biosynthetic pathways or degradation products of anthraquinones in natural product extracts. rsc.org
The nodes in a molecular network represent individual parent ions, and the edges connecting them represent a high degree of spectral similarity, indicating a shared structural core. nih.gov
Vibrational Spectroscopy for Molecular Dynamics and Conformation
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a spectrum is generated that corresponds to the vibrational modes of different bonds. For this compound, the IR spectrum is characterized by distinct absorption bands that confirm the presence of its key structural features.
The most prominent bands are those associated with the carbonyl (C=O) groups of the quinone structure. nih.gov The presence of electron-donating methoxy and methyl substituents on the aromatic ring influences the electronic environment of the carbonyls, causing shifts in their characteristic stretching frequencies compared to unsubstituted 9,10-anthraquinone. nih.govnih.gov The spectrum also reveals bands corresponding to the C-O stretching of the methoxy group, C-H vibrations of the methyl and aromatic groups, and the characteristic stretching vibrations of the aromatic C=C bonds within the anthracene (B1667546) core. nih.govresearchgate.net
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1670-1680 | C=O Stretch | Quinone Carbonyl |
| ~1580-1600 | C=C Stretch | Aromatic Ring |
| ~1250-1300 | Asymmetric C-O-C Stretch | Methoxy Ether |
| ~1020-1080 | Symmetric C-O-C Stretch | Methoxy Ether |
| ~2850-2960 | C-H Stretch | Methyl Group |
Note: The exact positions of these bands can vary slightly depending on the sample preparation and measurement conditions.
Studies on similar dihydroxyanthraquinones have shown that specific vibrational modes in the Raman spectrum can be assigned to detailed molecular motions of the fused rings. nih.govnsf.gov For instance, modes involving the stretching of the quinone double bonds and various in-plane ring vibrations are clearly identifiable. nsf.gov While extensive fluorescence can sometimes interfere with Raman analysis of anthraquinone derivatives, techniques like time-dependent density functional theory (TDDFT) calculations can accurately predict Raman spectra and aid in the assignment of complex vibrational modes. nih.govbohrium.comresearchgate.net These studies are crucial for understanding the molecule's conformational state, as fused-ring structures like anthraquinones are not subject to significant conformational variation. researchgate.net
Electronic Absorption and Fluorescence Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. This provides insights into the conjugated systems and chromophores present.
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic properties of conjugated systems like this compound. The anthraquinone skeleton is a chromophore that gives rise to characteristic absorption bands. nih.gov Typically, the UV-Vis spectra of anthraquinones display multiple absorption bands in the 220–350 nm range, which are attributed to π → π* electronic transitions within the aromatic system. nih.gov An additional band, often found at longer wavelengths near 400 nm, corresponds to the weaker n → π* transition of the carbonyl groups. nih.gov
The introduction of substituents, or auxochromes, such as the methoxy (-OCH₃) and methyl (-CH₃) groups, significantly modifies the absorption spectrum. oup.com These electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax), particularly for the π → π* bands. nih.govpsu.edu The methoxy group, in particular, can engage in intramolecular charge-transfer transitions, leading to new or intensified absorption bands. oup.com Theoretical studies using methods like ZINDO/S have been employed to simulate and interpret the electronic absorption spectra of substituted anthraquinones, successfully assigning the observed bands to specific electronic transitions. psu.edu
Table 2: Typical UV-Vis Absorption Maxima (λmax) for Substituted Anthraquinones
| Wavelength Range (nm) | Electronic Transition | Chromophore/System |
|---|---|---|
| ~250-290 | π → π* | Benzene (B151609) Ring System |
| ~320-340 | π → π* | Quinone System |
Note: The λmax values are solvent-dependent and are influenced by the specific substitution pattern on the anthraquinone core. nih.gov
Sophisticated Chromatographic Methods for Separation and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which may be synthesized as part of a complex mixture or extracted from a natural source, chromatographic methods are indispensable for its isolation and quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of anthraquinone derivatives. cabidigitallibrary.org The method's versatility and sensitivity make it ideal for analyzing this compound. cabidigitallibrary.org
A typical HPLC setup for this analysis would employ a reverse-phase C18 column as the stationary phase. cabidigitallibrary.orgresearchgate.net The mobile phase generally consists of a polar mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with an acid like phosphoric or formic acid added to improve peak shape and resolution. cabidigitallibrary.orgsielc.com A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve effective separation of multiple anthraquinone components within a sample. researchgate.net
Detection Methods:
UV Detection: Given its strong chromophoric nature, this compound is readily detected using a UV detector. The wavelength is typically set at one of the compound's absorption maxima (e.g., ~254 nm or ~280 nm) to ensure high sensitivity. researchgate.net Diode-Array Detectors (DAD) or Photo-Diode Array (PDA) detectors are also commonly used, as they can acquire a full UV-Vis spectrum for each peak, aiding in compound identification. cabidigitallibrary.org
Chemiluminescence (CL) Detection: For ultra-trace analysis, HPLC can be coupled with a chemiluminescence detector. This highly sensitive technique can be applied after derivatization. For instance, anthraquinone-tagged molecules can be irradiated with UV light post-column in a photoreactor, causing them to generate reactive oxygen species (ROS). mdpi.com These ROS then react with a chemiluminescent reagent like luminol, producing light that is measured by the detector. mdpi.com This approach offers significantly lower detection limits compared to standard UV detection. mdpi.comnih.gov
Table 3: Representative HPLC Parameters for Analysis of Anthraquinone Derivatives
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | Reverse-Phase C18 Column |
| Mobile Phase | Acetonitrile / Water (with 0.1% Phosphoric Acid) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis (DAD/PDA) at 254 nm or Chemiluminescence |
Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC) for Anthraquinone Derivative Separation
Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a powerful technique for the rapid and efficient separation of complex mixtures, including various classes of anthraquinone derivatives. The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent, provides a low-viscosity medium that allows for high-speed separations with excellent resolution. This is particularly advantageous for the analysis of structurally similar isomers of methoxy-methyl-anthracene-9,10-dione, where traditional chromatographic methods may fall short.
Research into the separation of anthraquinone derivatives from natural product extracts has demonstrated the superiority of UHPSFC in terms of speed and efficiency. For instance, a study on the determination of seven anthraquinone derivatives in alder buckthorn showcased a complete analysis in under seven minutes, a significant improvement over conventional methods. chromatographyonline.com This rapid separation capability is critical for high-throughput screening and quality control applications.
The separation of isomers is a key challenge in the analysis of substituted anthraquinones. While specific studies on this compound are not widely published, the successful separation of other anthraquinone glycoside isomers using advanced chromatographic techniques underscores the potential of UHPSFC in this area. The unique selectivity offered by supercritical fluid chromatography, which is influenced by factors such as pressure, temperature, and co-solvent composition, can be fine-tuned to achieve the separation of closely related compounds like this compound and its potential positional isomers.
A hypothetical UHPSFC-MS method for the analysis of this compound could involve the following parameters, designed to achieve optimal separation from its isomers.
| Parameter | Value |
| Column | Chiral or polar-modified stationary phase (e.g., 2-ethylpyridine) |
| Mobile Phase | Supercritical CO2 with a methanol gradient |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detector | Mass Spectrometer (MS) |
| Expected Retention Time | 4.5 min |
| Isomer Separation (Hypothetical) | Baseline resolution from 1-Methoxy-2-methylanthracene-9,10-dione |
This table presents a hypothetical set of parameters for the UHPSFC analysis of this compound, designed for illustrative purposes.
The coupling of UHPSFC with mass spectrometry (UHPSFC-MS) provides an additional layer of analytical power, allowing for the simultaneous separation and identification of the target compound. The high-resolution mass data obtained from the MS detector would confirm the molecular weight and elemental composition of this compound, while the chromatographic separation ensures its distinction from other components in a mixture.
High-Temperature Column Gas Chromatography–Mass Spectrometry (GC/MS) for Specific Analytes
High-Temperature Column Gas Chromatography–Mass Spectrometry (GC/MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For anthraquinone derivatives, which can possess moderate volatility, high-temperature GC methods are often necessary to ensure efficient elution from the chromatographic column.
The development of a high-temperature GC/MS method for the determination of anthraquinone and its impurities in various matrices, such as paper products, has established a precedent for the analysis of this class of compounds. nih.govrsc.org These methods typically employ thermally stable capillary columns and temperature programming to achieve the separation of analytes with a range of boiling points.
When subjected to GC/MS analysis, this compound would undergo fragmentation in the mass spectrometer's ion source, producing a characteristic mass spectrum that can be used for its identification. The fragmentation pattern is dictated by the molecule's structure, with cleavage typically occurring at the weakest bonds and leading to the formation of stable ions.
For this compound, the expected fragmentation would involve the loss of methyl and methoxy groups, as well as the characteristic fragmentation of the anthraquinone core. A plausible fragmentation pathway would include the initial loss of a methyl radical (CH₃•) from the methoxy group or the aromatic ring, followed by the loss of a carbon monoxide (CO) molecule from the quinone structure.
A detailed analysis of the mass spectrum would reveal key fragments that are diagnostic for this compound.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |
| 266 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |
| 251 | [M - CH₃]⁺ | Loss of a methyl radical, likely from the methoxy group or the methyl substituent. |
| 238 | [M - CO]⁺ | Characteristic loss of a carbon monoxide molecule from the quinone ring. |
| 223 | [M - CH₃ - CO]⁺ | Subsequent loss of a methyl radical and carbon monoxide. |
| 210 | [M - 2CO]⁺ | Loss of two carbon monoxide molecules. |
| 195 | [M - CH₃ - 2CO]⁺ | Further fragmentation after the loss of methyl and two CO groups. |
This table presents a plausible mass spectral fragmentation pattern for this compound based on established fragmentation rules for similar compounds. The data is for illustrative purposes.
The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification of this compound, even in complex sample matrices.
Theoretical and Computational Studies on 2 Methoxy 3 Methylanthracene 9,10 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and behavior of 2-Methoxy-3-methylanthracene-9,10-dione at the atomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to determine its optimized molecular geometry. epstem.net These calculations establish the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
From the optimized structure, a wealth of electronic properties can be predicted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT is employed to calculate various reactivity descriptors. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is vital for predicting its behavior in chemical reactions. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value (Illustrative) |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Ionization Potential | 7.1 eV |
| Electron Affinity | 1.9 eV |
| Electronegativity | 4.5 eV |
| Chemical Hardness | 1.85 eV |
Note: The data in this table is illustrative and based on typical values for similar anthraquinone (B42736) derivatives. Actual values would require specific DFT calculations for this molecule.
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the excited states of molecules. epstem.net This makes it an invaluable tool for simulating and interpreting various spectroscopic properties of this compound.
By calculating the electronic transition energies and oscillator strengths, TDDFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, providing a deeper understanding of the molecule's photophysical behavior.
Similarly, TDDFT can be used to simulate Raman and infrared (IR) vibrational spectra. epstem.net The calculation of vibrational frequencies and their corresponding intensities helps in the assignment of experimental spectral peaks to specific vibrational modes of the molecule. This detailed vibrational analysis can confirm the molecular structure and provide information about the strength and nature of its chemical bonds.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the structural and dynamic properties of this compound over time.
Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), provide a computationally less expensive alternative to ab initio methods like DFT for preliminary structural optimization. While not as accurate as DFT, these methods are useful for quickly exploring the potential energy surface and identifying plausible low-energy conformations of this compound. The geometries obtained from these semi-empirical methods can then be used as starting points for more rigorous DFT calculations.
Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups attached to the anthracene (B1667546) core can rotate, leading to different conformers with varying energies.
Computational methods are used to systematically rotate these groups and calculate the corresponding energy, generating a potential energy surface or energy landscape. nii.ac.jp This landscape reveals the most stable conformers (local and global energy minima) and the energy barriers between them. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical and physical properties.
Table 2: Relative Energies of this compound Conformers (Illustrative Data)
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| 1 | 0° | 2.5 |
| 2 | 60° | 1.0 |
| 3 | 120° | 0.0 (Global Minimum) |
| 4 | 180° | 3.0 |
Note: This table is for illustrative purposes and represents a simplified conformational analysis. Actual calculations would involve a more detailed scan of the potential energy surface.
Studies on Intermolecular Interactions and Surface Adsorption Mechanisms
The interactions of this compound with other molecules or with surfaces are critical for understanding its behavior in various environments, such as in solution or when used in materials science applications. Computational studies can model these intermolecular interactions, which are primarily governed by non-covalent forces like van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable with the interacting species).
For instance, the adsorption of this compound onto a surface, such as a metal nanoparticle or a polymer, can be simulated. researchgate.net These simulations can predict the preferred orientation of the molecule on the surface and the strength of the adsorption. This information is valuable for applications in areas like sensor development or as a component in functional materials. The study of these interactions often involves a combination of quantum mechanics (for accuracy in describing the interaction region) and molecular mechanics (to handle the larger system size).
Adsorption on Nanomaterials (e.g., Silver Nanoparticles) and Associated Spectroscopic Signatures (SERS)
The study of the adsorption of anthraquinone derivatives onto nanomaterials, particularly silver nanoparticles, is a significant area of research, primarily explored through Surface-Enhanced Raman Scattering (SERS) spectroscopy. While direct experimental SERS studies on this compound are not extensively documented in the reviewed literature, the behavior of structurally similar anthraquinone compounds provides a strong basis for understanding its potential interactions.
SERS is a powerful technique that dramatically enhances the typically weak Raman scattering signals of molecules adsorbed on or very near to certain nanostructured metal surfaces, such as silver or gold. nih.govrsc.org This enhancement allows for the detection and characterization of very small amounts of a substance. researchgate.net The mechanism of enhancement is primarily attributed to two effects: an electromagnetic mechanism, resulting from the amplification of the local electric field by localized surface plasmon resonances (LSPR) of the nanoparticles, and a chemical mechanism, involving charge-transfer complexes between the molecule and the metal surface. nih.govsemanticscholar.org
For anthraquinone derivatives like alizarin (B75676) and carminic acid, SERS studies on silver nanoparticles have revealed detailed information about their adsorption geometry and interaction mechanisms. researchgate.netcsic.es It is observed that these molecules can adsorb onto the silver surface through their carbonyl and hydroxyl groups. The specific orientation and the nature of the interaction are often dependent on factors like pH and the method of nanoparticle preparation. researchgate.netcsic.es For instance, in the case of alizarin, it has been proposed that the molecule anchors to the silver surface via its two oxygen atoms of the hydroxy groups, leading to the formation of a chelate complex. csic.es
In a study on a related compound, 1,4-dimethoxy-2-nitro-3-methylanthracene-9,10-dione (DMNMAD), SERS and Density Functional Theory (DFT) calculations were used to investigate its adsorption on silver nanoparticles. researchgate.net The enhancement of vibrational modes corresponding to the C=O stretching and C–H in-plane vibrations in the SERS spectrum suggested a "stand-on" orientation of the molecule on the silver surface. researchgate.net This orientation implies that the molecule is positioned nearly perpendicular to the nanoparticle surface. The study also highlighted that upon adsorption, changes occur in the bond lengths and angles of the molecule, particularly in the regions closest to the silver surface. researchgate.net
Based on these analogous studies, it can be hypothesized that this compound would also adsorb onto silver nanoparticles, likely through its carbonyl and methoxy oxygen atoms. The SERS spectrum of this compound would be expected to show significant enhancement of the vibrational bands associated with these functional groups, as well as the aromatic ring system. DFT calculations would be instrumental in assigning the vibrational modes and predicting the most stable adsorption geometry. researchgate.netresearchgate.net
A hypothetical table of expected SERS band enhancements for this compound, based on analogous compounds, is presented below. The exact wavenumbers and enhancement factors would need to be determined experimentally and computationally.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected SERS Enhancement | Rationale based on Analogous Compounds |
| C=O Stretching | 1650-1680 | Strong | Interaction of carbonyl groups with the silver surface is a primary adsorption mechanism for anthraquinones. researchgate.net |
| Aromatic C=C Stretching | 1580-1620 | Moderate to Strong | Vibrations of the anthracene ring system are typically enhanced. |
| C-O-C Stretching (Methoxy) | 1200-1275 | Moderate | Involvement of the methoxy group in adsorption would lead to enhancement. |
| C-H Bending (Methyl) | 1375-1450 | Moderate | Proximity of the methyl group to the surface in certain orientations could lead to enhancement. researchgate.net |
| Ring Breathing Modes | 900-1100 | Moderate | Collective vibrations of the aromatic rings are sensitive to the molecular environment. |
Theoretical Investigation of Host-Guest Interactions
Theoretical and computational methods are invaluable for elucidating the nature and strength of non-covalent interactions between a "host" molecule and a "guest" molecule. In the context of this compound, theoretical studies could explore its ability to form complexes with various host molecules, such as cyclodextrins, calixarenes, or even biological macromolecules. While specific studies on this compound are not available, the methodologies employed for similar systems can be described.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of these investigations. scispace.comresearchgate.netrsc.org These methods can be used to model the geometry of the host-guest complex, calculate the binding energy, and analyze the electronic structure to understand the forces driving the interaction.
A typical theoretical workflow to investigate the host-guest interactions of this compound would involve:
Geometry Optimization: The three-dimensional structures of the host, the guest (this compound), and the resulting host-guest complex are optimized to find their most stable conformations.
Binding Energy Calculation: The interaction energy between the host and guest is calculated. This is typically done by subtracting the energies of the isolated host and guest from the energy of the optimized complex. Dispersion corrections are often included in DFT calculations to accurately account for van der Waals forces, which are crucial in many host-guest systems. scispace.com
Analysis of Interaction Nature: To understand the types of forces holding the complex together (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions), various analysis techniques can be employed. scispace.com These include:
Energy Decomposition Analysis (EDA): This method partitions the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion. scispace.com
Non-Covalent Interaction (NCI) Index: This is a visualization tool that helps to identify and characterize non-covalent interactions in real space based on the electron density and its derivatives. scispace.com
Quantum Theory of Atoms in Molecules (QTAIM): This approach analyzes the topology of the electron density to find bond critical points, which can indicate the presence and nature of chemical bonds and other interactions.
For example, a study on the host-guest interactions within a metal-organic framework (MOF) demonstrated that the binding is primarily driven by electrostatics, with significant contributions from orbital (induction) and dispersion interactions. scispace.com Molecular modeling studies on other aromatic compounds have also highlighted the importance of arene-arene interactions in determining their solid-state structure and properties. doi.org
A hypothetical data table summarizing the results of a theoretical study on the interaction of this compound with a host molecule like β-cyclodextrin is presented below.
| Computational Method | Calculated Parameter | Hypothetical Value | Interpretation |
| DFT (with dispersion correction) | Binding Energy (kcal/mol) | -8.5 | Indicates a stable complex formation. |
| Energy Decomposition Analysis | Electrostatic Contribution (%) | 40 | Significant role of electrostatic interactions. |
| Dispersion Contribution (%) | 35 | van der Waals forces are also a major contributor. | |
| Polarization Contribution (%) | 20 | The electron clouds of the molecules are distorted upon complexation. | |
| Exchange-Repulsion (%) | -5 (destabilizing) | Pauli repulsion between the electron clouds. | |
| NCI Plot Analysis | Identified Interactions | van der Waals contacts, C-H···π interactions | Reveals the specific points of contact between the host and guest. |
Such theoretical investigations provide fundamental insights into the intermolecular forces governing the behavior of this compound and can guide the design of new materials and functional systems based on this compound.
Biosynthesis and Biotransformation Pathways of Methoxy Methylanthraquinones
Primary Biosynthetic Routes of Anthraquinones
The initial assembly of the anthraquinone (B42736) framework can occur through two distinct and well-established metabolic routes, depending on the organism and the specific substitution pattern of the final molecule.
Polyketide Pathway (Acetate Pathway)
The polyketide pathway is a major route for the biosynthesis of a vast array of natural products, including many anthraquinones, particularly in fungi, bacteria, and certain plant families like Leguminosae and Rhamnaceae. researchgate.net This pathway utilizes acetyl-CoA as the starter unit and malonyl-CoA as the extender unit. In a process analogous to fatty acid biosynthesis, a polyketide synthase (PKS) enzyme complex catalyzes the sequential condensation of these building blocks.
For a typical anthraquinone, one molecule of acetyl-CoA is extended by seven molecules of malonyl-CoA, forming a linear octaketide chain. researchgate.netresearchgate.net This highly reactive poly-β-keto chain undergoes a series of intramolecular aldol (B89426) condensations and aromatization reactions to form the tricyclic anthraquinone skeleton. researchgate.net The resulting polyketide-derived anthraquinones often feature substitutions on both of the outer aromatic rings (A and C). The biosynthesis of emodin-type anthraquinones is a classic example of the polyketide pathway. nih.gov The formation of the methyl group at the C-3 position of 2-Methoxy-3-methylanthracene-9,10-dione can be envisioned to arise from the incorporation of a propionyl-CoA starter unit instead of acetyl-CoA, or through a post-PKS C-methylation event.
Shikimate Pathway
In many higher plants, particularly in the families Rubiaceae, Bignoniaceae, and Verbenaceae, a significant portion of the anthraquinone scaffold is derived from the shikimate pathway. researchgate.netresearchgate.net This pathway is the source of aromatic amino acids and other aromatic compounds in plants and microorganisms. wikipedia.orgnih.gov
The biosynthesis of what are often termed "alizarin-type" anthraquinones proceeds via this route. researchgate.net Specifically, rings A and B of the anthraquinone nucleus are formed from chorismic acid, a key intermediate of the shikimate pathway. nih.gov Chorismate is first converted to isochorismate, which then reacts with α-ketoglutarate to form o-succinylbenzoic acid (OSB). researchgate.net The OSB then undergoes cyclization to form 1,4-dihydroxy-2-naphthoic acid (DHNA). Ring C of the anthraquinone is subsequently formed by the addition of a C5 isoprenoid unit, typically from the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathway. This pathway characteristically produces anthraquinones with substitutions primarily on ring C. researchgate.net
Enzymatic Mechanisms and Key Enzymes Involved in Methylation and Methoxylation
Following the formation of the basic anthraquinone core via either the polyketide or shikimate pathway, a suite of "tailoring" enzymes modifies the structure to produce the vast diversity of naturally occurring anthraquinones. For this compound, the key modifications are the introduction of a methyl group at C-3 and a methoxy (B1213986) group at C-2. This requires the coordinated action of several classes of enzymes.
Roles of Polyketide Synthases (PKS)
Polyketide synthases are the master enzymes in the polyketide pathway. They are large, multi-domain proteins that select the starter and extender units, catalyze the condensation reactions, and control the initial cyclization and aromatization of the polyketide chain. nih.gov Type II PKS systems, which are common in bacteria, are responsible for the biosynthesis of many aromatic polyketides, including anthraquinones. nih.gov These systems consist of a set of discrete, monofunctional proteins that act iteratively. nih.gov
The specificity of the PKS, particularly the choice of the starter unit (e.g., acetyl-CoA vs. propionyl-CoA), can directly influence the substitution pattern of the resulting anthraquinone. For instance, the incorporation of a propionyl-CoA starter unit would naturally lead to a methyl group at a position corresponding to C-3 of the final product.
| Enzyme Type | Function in Anthraquinone Biosynthesis | Example |
| Type II Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl-CoA units to form a linear polyketide chain and facilitates its cyclization/aromatization into the anthraquinone scaffold. | Actinorhodin biosynthesis PKS in Streptomyces coelicolor. nih.gov |
Cytochrome P450 Monooxygenases in Hydroxylation and Subsequent O-Methylation
Cytochrome P450 monooxygenases (CYP450s) are a versatile superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions, including the hydroxylation of aromatic rings. In anthraquinone biosynthesis, CYP450s are crucial for introducing hydroxyl groups onto the core structure. These hydroxyl groups are often precursors for subsequent modifications, such as methylation.
The formation of the methoxy group at the C-2 position of this compound would first require the hydroxylation of this position by a specific CYP450. Following this hydroxylation, an O-methyltransferase (OMT) would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the newly formed hydroxyl group, yielding the methoxy functionality. The regioselectivity of the CYP450 is critical in determining which position on the anthraquinone ring is hydroxylated.
| Enzyme Class | Catalytic Role | Significance in Pathway |
| Cytochrome P450 Monooxygenases | Introduction of hydroxyl (-OH) groups at specific positions on the anthraquinone ring. | Creates the substrate for subsequent O-methylation. |
| O-Methyltransferases (OMTs) | Transfer of a methyl group from a donor (usually S-adenosyl-L-methionine, SAM) to a hydroxyl group, forming a methoxy (-OCH3) group. nih.gov | Responsible for the final methoxylation step. The regioselectivity of the OMT determines the final position of the methoxy group. nih.govnih.gov |
A study on the entomopathogenic bacterium Photorhabdus luminescens identified a set of highly homologous O-methyltransferases responsible for the site-specific tailoring of an anthraquinone precursor, producing various mono- and dimethylated derivatives. nih.gov This highlights the role of specific OMTs in generating diverse anthraquinone structures from a common precursor.
Glycosyltransferases and Acyltransferases for Diversification
While not directly responsible for the formation of this compound itself, glycosyltransferases (GTs) and acyltransferases (ATs) are key enzymes in the further diversification of anthraquinone structures.
Glycosyltransferases catalyze the attachment of sugar moieties to the anthraquinone scaffold, typically at hydroxyl groups. This glycosylation can significantly alter the solubility, stability, and biological activity of the parent compound.
Acyltransferases are responsible for the addition of acyl groups to the anthraquinone molecule. These modifications also contribute to the structural diversity and varied biological functions of this class of compounds.
The action of these diversifying enzymes on a core structure like this compound could lead to the production of a wide range of related, more complex natural products.
Characterization of Biosynthetic Pathways in Various Organisms
The biosynthesis of methoxy-methylanthraquinones, including the specific compound this compound, is a complex process that varies across different biological kingdoms. These pathways are primarily studied in higher plants, fungi, and certain bacteria, where they contribute to the production of a diverse array of secondary metabolites.
Biosynthesis in Higher Plants (e.g., Rubiaceae, Polygonaceae families)
In higher plants, two principal biosynthetic routes lead to the formation of anthraquinones. researchgate.net The first is the polyketide pathway, where the anthraquinone scaffold is assembled from acetate (B1210297) and malonate units. nih.govresearchgate.net The second, and more common pathway in families like Rubiaceae, is the chorismate/o-succinylbenzoic acid (OSB) pathway. researchgate.net
The chorismate/OSB pathway is a hallmark of anthraquinone biosynthesis in the Rubiaceae family. researchgate.net In this pathway, rings A and B of the anthraquinone nucleus originate from shikimic acid and α-ketoglutarate via the intermediate o-succinylbenzoic acid. researchgate.net Ring C, however, is derived from isopentenyl diphosphate (B83284) (IPP), a universal isoprenoid precursor. researchgate.net Research has shown that in Rubia tinctorum, the IPP unit is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, rather than the more classical mevalonic acid (MVA) pathway. researchgate.net This intricate pathway highlights the metabolic convergence of primary and secondary metabolic routes to generate the structural diversity of anthraquinones observed in this family. While the Polygonaceae family is also known for producing anthraquinones, the specific biosynthetic routes are less characterized compared to the Rubiaceae. researchgate.net
Table 1: Key Biosynthetic Pathways of Anthraquinones in Higher Plants
| Pathway | Precursors | Key Intermediates | Plant Families |
| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Polyketide chain | Polygonaceae, Leguminosae |
| Chorismate/o-Succinylbenzoic Acid (OSB) Pathway | Chorismic acid, α-ketoglutarate, Isopentenyl diphosphate (IPP) | o-succinylbenzoic acid (OSB) | Rubiaceae |
Biosynthesis in Fungi (e.g., Marine-Derived Fungi like Nigrospora sp., Aspergillus sp.)
In contrast to plants, fungi exclusively utilize the polyketide pathway for the biosynthesis of anthraquinones. nih.gov This process is governed by non-reducing polyketide synthases (nrPKSs), which are large, multi-domain enzymes. nih.govmdpi.com These enzymes catalyze the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to yield the core anthraquinone structure. nih.govnih.gov
Marine-derived fungi, in particular, have emerged as a rich source of structurally diverse anthraquinones. nih.govnih.gov For instance, species of Nigrospora and Aspergillus are prolific producers of these compounds. nih.govrsc.org Chemical investigations of a marine-derived fungus, Nigrospora sp., isolated from a sea anemone, led to the identification of several anthraquinone derivatives, including 3,5,8-trihydroxy-7-methoxy-2-methyl-anthracene-9,10-dione. nih.govrsc.org Aspergillus species are among the most prolific fungal sources of marine anthraquinones, producing a wide array of derivatives. nih.govrsc.org The biosynthesis in these fungi often involves tailoring enzymes such as oxidases, methyltransferases, and glycosyltransferases that modify the basic anthraquinone skeleton, leading to a vast chemical diversity. nih.gov
Table 2: Examples of Anthraquinones from Marine-Derived Fungi
| Fungal Genus | Isolated Anthraquinone Example | Reference |
| Nigrospora sp. | 3,5,8-Trihydroxy-7-methoxy-2-methyl-anthracene-9,10-dione | nih.govrsc.org |
| Nigrospora sp. | 4a-epi-9α-methoxydihydrodeoxybostrycin | nih.govacs.org |
| Nigrospora sp. | 10-deoxybostrycin | nih.govacs.org |
| Aspergillus sp. | Emodin | nih.gov |
| Aspergillus sp. | Questin | nih.gov |
Microbial Production (e.g., Shiraia bambusicola fermentation)
The fungus Shiraia bambusicola, which is parasitic on bamboo, is a notable microbial source for the production of anthraquinones and related perylenequinones, such as hypocrellins. frontiersin.orgfrontiersin.orgnih.gov Submerged fermentation of S. bambusicola has been developed as a method for producing these valuable secondary metabolites. jmb.or.kr Research has shown that the production of specific anthraquinones, such as 1,5-dihydroxy-3-methoxy-7-methylanthracene-9,10-dione (B1255629) (also known as shiraiarin), can be significantly influenced by fermentation conditions. jmb.or.kr
For instance, the choice of carbon and nitrogen sources plays a critical role. The production of shiraiarin was found to be highest when lactose (B1674315) was used as the carbon source, while other sugars were less effective. jmb.or.kr The production of these metabolites often occurs during the stationary phase of fungal growth. jmb.or.kr Furthermore, strategies such as co-culturing S. bambusicola with other microorganisms, like the bacterium Pseudomonas fulva or the endophytic fungus Arthrinium sp., have been shown to significantly enhance the yield of these compounds. nih.govmdpi.com This suggests that microbial interactions can trigger the activation of silent biosynthetic gene clusters or upregulate the expression of key enzymes in the pathway, such as polyketide synthases. nih.gov
Table 3: Factors Influencing Anthraquinone Production in Shiraia bambusicola
| Factor | Observation | Reference |
| Carbon Source | Lactose significantly promoted the production of shiraiarin. | jmb.or.kr |
| Nitrogen Source | Specific nitrogen sources stimulated production, while others were inhibitory. | jmb.or.kr |
| Growth Phase | Shiraiarin was formed during the stationary phase. | jmb.or.kr |
| Co-culture | Co-culture with Pseudomonas fulva or Arthrinium sp. increased hypocrellin production. | nih.govmdpi.com |
Metabolic Engineering and Synthetic Biology for Novel Anthraquinone Production
The fields of metabolic engineering and synthetic biology offer powerful tools for the production of known anthraquinones and the generation of novel derivatives. anr.fr These approaches aim to overcome the limitations of natural production, such as low yields and complex extraction processes, by engineering microbial hosts like Escherichia coli or yeast to function as efficient cell factories. anr.frnih.gov
The core strategy involves the heterologous expression of biosynthetic genes from plants or fungi in a microbial chassis. nih.gov For example, a complete biosynthetic pathway for a specific class of flavonoids, anthocyanins, has been successfully constructed in E. coli by introducing genes from different plant species. nih.gov This demonstrates the feasibility of transplanting complex plant metabolic pathways into microorganisms.
For anthraquinone production, this would involve identifying and cloning the key genes from the biosynthetic pathways, such as the non-reducing polyketide synthases (nrPKSs) from fungi or the enzymes of the chorismate/OSB pathway from plants. anr.frnih.gov These genes can then be assembled into synthetic gene clusters and expressed in a suitable host. Furthermore, synthetic biology approaches allow for the "mix-and-match" of genes from different organisms to create novel pathways and, consequently, novel anthraquinone structures that are not found in nature. nih.govresearchgate.net By manipulating the expression levels of these genes and optimizing the metabolic fluxes within the host organism, it is possible to significantly enhance the production yields of desired compounds. nih.govnih.gov This "Design-Build-Test-Learn" cycle inherent to synthetic biology provides a systematic framework for improving production and exploring new chemical space. nih.gov
Advanced Applications of 2 Methoxy 3 Methylanthracene 9,10 Dione in Chemical Sciences and Engineering
Catalytic Applications in Chemical Processes
A thorough search for the role of 2-Methoxy-3-methylanthracene-9,10-dione in catalytic processes has yielded no specific results.
Role as Catalysts in Industrial Reactions (e.g., hydrogen peroxide production)
There is no available scientific literature or patent information detailing the use of this compound as a catalyst in industrial reactions such as the large-scale production of hydrogen peroxide. The anthraquinone (B42736) process for hydrogen peroxide production typically involves the hydrogenation and subsequent oxidation of an alkylanthraquinone, and while various derivatives are employed, the specific utility of the 2-methoxy-3-methyl variant has not been reported.
Digestion Catalysis (e.g., in wood pulping)
Similarly, no research has been found to support the application of this compound as a catalyst in wood pulping. Anthraquinone and some of its derivatives are known to act as catalysts in alkaline pulping processes, accelerating delignification and improving pulp yield. However, the performance and application of this specific methoxy-methyl substituted anthraquinone for this purpose have not been documented.
Materials Science and Functional Materials
Exploration into the use of this compound in materials science has not provided any concrete examples of its integration or development into functional materials.
Integration into Organic Electronics and Photovoltaic Devices
No studies have been identified that report the incorporation of this compound into organic electronic components or photovoltaic cells. The field of organic electronics often utilizes conjugated aromatic molecules, and while anthraquinones can be electroactive, the specific electronic and photophysical properties of this compound and its suitability for such devices have not been investigated.
Development as Advanced Dyes and Pigments for Industrial Use
While the anthraquinone scaffold is the basis for a vast array of synthetic dyes and pigments, there is no information available on the development or use of this compound for this purpose. The color and properties of anthraquinone dyes are highly dependent on the nature and position of substituents, and the specific chromophoric characteristics of this compound have not been described in the context of dye and pigment chemistry.
Sensing and Analytical Reagents
The potential of this compound as a sensing or analytical reagent is another area where scientific data is lacking. Anthraquinone derivatives can exhibit fluorescence or electrochemical properties that are sensitive to their environment, making them candidates for sensor development. However, no research has been published on the application of this particular compound in analytical methods or as a chemical sensor.
Application as Chemical Sensors
The development of chemical sensors based on organic molecules often relies on compounds that exhibit a measurable change in their physical or chemical properties upon interaction with a specific analyte. Anthraquinone derivatives are of interest in this field due to their inherent electrochemical and photophysical properties. The quinone moiety can participate in redox reactions, and the aromatic system can be fluorescent.
Theoretically, this compound could be functionalized to create a selective chemical sensor. The methoxy (B1213986) and methyl groups on the anthraquinone core can influence its electronic properties and steric environment, which could be exploited in the design of a sensor. For instance, the introduction of a specific binding site, such as a crown ether or aza-crown ether, onto the anthraquinone scaffold could lead to a sensor for metal cations. The binding of a metal ion would likely perturb the electronic structure of the anthraquinone, leading to a change in its absorption or fluorescence spectrum, which could be measured.
However, a review of the current scientific literature reveals no specific studies where this compound has been synthesized or investigated for the purpose of creating a chemical sensor. Research in this area has focused on other functionalized anthraquinones.
Derivatization Reagents in Chromatographic Analysis
Derivatization in chromatography is a technique used to modify an analyte to improve its separation and detection. Reagents that introduce a chromophore or fluorophore are particularly valuable for high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection. Anthraquinone derivatives, with their strong UV absorbance and potential for fluorescence, are attractive candidates for such reagents.
For this compound to be used as a derivatization reagent, it would need to be modified to contain a reactive group that can covalently bond with the target analyte. For example, conversion of the methyl group to a carboxylic acid chloride or another activated acyl group would create a reagent capable of reacting with primary and secondary amines or alcohols. The resulting derivative would then incorporate the UV-active anthraquinone core, allowing for sensitive detection.
Despite this potential, there are no published methods that utilize this compound as a derivatization reagent for chromatographic analysis. The development of such reagents has historically focused on other anthraquinone structures that are more readily functionalized or offer superior detection characteristics.
Emerging Research Avenues and Future Perspectives for 2 Methoxy 3 Methylanthracene 9,10 Dione Research
Innovations in Sustainable Synthesis and Biocatalysis
The traditional synthesis of anthraquinone (B42736) derivatives often involves harsh conditions and environmentally challenging reagents. A major future direction is the development of sustainable and green synthetic routes. This involves exploring alternative energy sources, such as microwave or ultrasound-assisted synthesis, and employing greener solvent systems like ionic liquids or supercritical fluids.
Biocatalysis represents a particularly promising frontier. The use of enzymes, or whole-cell systems, offers high selectivity and efficiency under mild conditions. For instance, peroxyzymes, which utilize hydrogen peroxide (H₂O₂) as a cosubstrate, can catalyze the oxidation of various C-H bonds. acs.org Research into photocatalytic systems that generate H₂O₂ in situ, driven by water-soluble anthraquinone derivatives like anthraquinone sulfonate (SAS) and using simple alcohols such as methanol (B129727) as an electron donor, showcases a viable path for greener enzymatic reactions. acs.orgacs.org This approach could be adapted for the specific hydroxylation or functionalization of the 2-Methoxy-3-methylanthracene-9,10-dione core.
Future research will likely focus on:
Discovering and engineering novel enzymes (e.g., from marine-derived fungi which are a rich source of anthraquinones) for specific transformations on the anthraquinone scaffold. mdpi.comnih.gov
Developing integrated chemo-enzymatic processes that combine the strengths of both traditional organic synthesis and biocatalysis.
Utilizing renewable starting materials, potentially derived from biomass, for the initial construction of the anthraquinone framework. wipo.int
Exploration of Advanced Functionalization Strategies for Novel Properties
The properties of this compound are intrinsically linked to its substituent groups. Advanced functionalization strategies aim to precisely modify this structure to introduce or enhance specific properties. The presence of electron-withdrawing carbonyl groups makes direct modification of the anthraquinone nucleus a non-trivial task, necessitating innovative chemical methods. colab.ws
Key strategies that are being actively explored include:
C-C Bond Formation: Developing universal approaches for creating carbon-carbon bonds is crucial for building complex derivatives. colab.ws This includes methods like the Ullmann coupling reaction to introduce amino-derived fragments and the reductive aza-Claisen rearrangement. researchgate.netresearchgate.net
Electron Transfer Reactions: The use of electron transfer reaction conditions, such as the bis-SRN1 mechanism, has enabled the synthesis of highly functionalized anthraquinones from precursors like 2,3-bis(chloromethyl)-1,4-dimethoxyanthraquinone. mdpi.com
Controlled Halogenation: Introducing bromo-substituents provides reactive handles for further functionalization, enabling the synthesis of complex derivatives that are otherwise difficult to access. nih.gov
Prenylation and Geranylation: The addition of isoprenoid chains, such as prenyl groups, is a known strategy in natural products to modify bioactivity. Synthesizing O-prenylated derivatives like 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione showcases a pathway to new compounds. mdpi.com
Future work will focus on regioselective functionalization to control the exact position of new substituents, thereby fine-tuning the electronic and steric properties of the molecule for specific applications.
Integrated Computational and Experimental Approaches for Deeper Understanding
The combination of computational modeling and experimental validation provides a powerful paradigm for accelerating research. rsc.org Density Functional Theory (DFT) and other computational chemistry techniques are increasingly used to predict the properties and reactivity of anthraquinone derivatives before their synthesis. nih.gov
This integrated approach allows researchers to:
Predict Electrochemical Properties: Computational studies can predict the redox potentials of numerous anthraquinone derivatives, guiding the design of materials for applications like redox flow batteries. jcesr.orgrsc.org Simulations can elucidate how substituents, such as methyl groups, affect the LUMO (Lowest Unoccupied Molecular Orbital) energy and, consequently, the reduction potential. jcesr.org
Simulate Spectra: Techniques like time-dependent DFT (TD-DFT) can calculate UV-visible absorption spectra, providing insights into the color and electronic transitions of the dyes. whiterose.ac.ukuclouvain.be Vibrational spectra (FT-IR, Raman) can also be modeled to aid in the structural characterization of new compounds. biocrick.com
Understand Molecular Interactions: Molecular docking and dynamics simulations can explore the binding of anthraquinone derivatives to biological targets, such as kinases, which is crucial for drug discovery efforts. acs.org
The synergy between in silico prediction and empirical data creates a feedback loop that refines computational models and prioritizes the most promising candidate molecules for synthesis and testing, saving considerable time and resources. rsc.org
Table 1: Examples of Integrated Computational & Experimental Studies on Anthraquinone Derivatives
| Research Focus | Computational Method(s) | Experimental Technique(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Redox Potentials | Density Functional Theory (DFT) | Cyclic Voltammetry, Spectroelectrochemistry | Correlation between LUMO energy and reduction potential; substituent effects on electrochemical window. | jcesr.orgrsc.orgwhiterose.ac.uk |
| Optical Properties | Time-Dependent DFT (TD-DFT) | UV-visible Absorption Spectroscopy | Accurate prediction of visible transitions and the effect of substituents on color. | whiterose.ac.ukuclouvain.be |
| Biological Activity | Molecular Docking, Molecular Dynamics | Enzymatic Assays, Cellular Studies | Identification of stable binding modes and key interactions with protein targets like Aurora kinase A. | acs.org |
| Structural Analysis | DFT, ab initio HF | FT-IR, FT-Raman, NMR Spectroscopy | Complete vibrational assignments and validation of calculated geometrical parameters. | biocrick.commdpi.com |
Expanding the Scope of Non-Biological Applications in Advanced Materials Science
While anthraquinones have a long history in dyes and medicine, a significant future direction is their application in advanced materials science. colab.ws The inherent redox activity and stable aromatic structure of the this compound core make it an attractive building block for functional organic materials.
Emerging application areas include:
Energy Storage: Anthraquinone derivatives are highly promising as redox-active materials for batteries. jcesr.org They are being investigated for non-aqueous redox flow batteries and as potential cathode materials for sodium-ion batteries, where their porous structure is an advantage. rsc.orgjcesr.org The combination of anthraquinones with metals, such as in titanium(IV) 1,8-dihydroxyanthraquinone, represents a new design approach for electrodes in aqueous rechargeable batteries. colorado.edu
Supercapacitors: By decorating porous carbon nanotubes with anthraquinone molecules, researchers have created electrode materials with ultrahigh specific capacitance, demonstrating a strong synergistic effect between the two components. acs.org
Optoelectronics and Photonics: The unique electronic and optical properties of functionalized anthraquinones make them candidates for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as photoinitiating systems for 3D printing and photopolymerization. colab.wsrsc.org
Future research will aim to synthesize polymers and metal-organic frameworks (MOFs) incorporating the this compound unit to create robust, high-performance materials for these advanced applications.
Methodological Advancements in Characterization and Analysis
As more complex derivatives of this compound are synthesized, the need for advanced analytical techniques to unambiguously determine their structure and properties becomes paramount. While standard methods like NMR and mass spectrometry remain central, new and refined approaches are being integrated.
Key advancements include:
Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) is a highly sensitive method for the identification and characterization of synthesized anthraquinone derivatives and any byproducts. researchgate.net
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for the complete and unambiguous assignment of 1H and 13C signals in complex or asymmetric molecules. mdpi.com
Surface-Enhanced Raman Scattering (SERS): For anthraquinone-based dyes that suffer from fluorescence interference in conventional Raman spectroscopy, SERS has emerged as a powerful technique for vibrational analysis. mdpi.com
Spectroelectrochemistry: This technique combines spectroscopy with electrochemistry to study the properties of the molecule as it undergoes redox reactions, providing direct insight into the electronic structure of different oxidation states. whiterose.ac.uk
The continued development and application of these sophisticated analytical tools are crucial for supporting the synthesis of novel derivatives and for providing the detailed characterization required to understand their structure-property relationships fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
